molecular formula C10H12O B8755903 1-Methylindan-4-ol CAS No. 20294-29-5

1-Methylindan-4-ol

Cat. No.: B8755903
CAS No.: 20294-29-5
M. Wt: 148.20 g/mol
InChI Key: VQCXOLDXRRLVAF-UHFFFAOYSA-N
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Description

1-Methylindan-4-ol (CAS: 20294-29-5; EC: 243-701-9) is a bicyclic alcohol featuring a fused indane (benzene + cyclopentane) scaffold with a hydroxyl group at the 4-position and a methyl substituent at the 1-position . It is primarily used in industrial and scientific research contexts, though its specific applications (e.g., pharmaceutical intermediates, material synthesis) remain underdocumented in publicly available literature.

Properties

CAS No.

20294-29-5

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1-methyl-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C10H12O/c1-7-5-6-9-8(7)3-2-4-10(9)11/h2-4,7,11H,5-6H2,1H3

InChI Key

VQCXOLDXRRLVAF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1C=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key differences are hypothesized based on structural features and available

1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol

  • Structure : A pyrimidine-substituted piperidine derivative with methoxy and methylthio groups.
  • Key Differences: Contains a six-membered piperidine ring instead of a bicyclic indane system.
  • Applications : Likely used in medicinal chemistry (e.g., kinase inhibitors), though explicit data are absent in the provided evidence .

1-Methylazepan-4-ol

  • Structure : A seven-membered azepane ring with a hydroxyl group at the 4-position and a methyl group at the 1-position.
  • Key Differences: Larger ring size (azepane vs.
  • Applications : Cited as an intermediate in pharmaceutical synthesis (e.g., Azelastine impurity 9) .

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol

  • Structure : Combines an indole core with a methylpiperidine substituent.
  • Key Differences :
    • Indole system introduces nitrogen-based aromaticity, differing from the fully saturated indane scaffold of 1-methylindan-4-ol.
    • The piperidine group may enhance basicity and bioavailability compared to the neutral hydroxyl group in this compound .
  • Applications : Listed as a pharmaceutical intermediate, though specific therapeutic roles are unconfirmed .

Hypothetical Property Comparison Table

Property This compound 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol 1-Methylazepan-4-ol 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Core Structure Bicyclic indane Piperidine + pyrimidine Azepane Indole + piperidine
Aromaticity Partial (benzene ring) High (pyrimidine) None High (indole)
Polar Groups Hydroxyl Methoxy, methylthio, hydroxyl Hydroxyl Hydroxyl, piperidine
Potential Solubility Moderate (hydroxyl) High (polar substituents) Low (larger hydrophobic ring) Moderate (basic piperidine)
Reported Uses Industrial research Undocumented Pharmaceutical intermediate Pharmaceutical intermediate

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